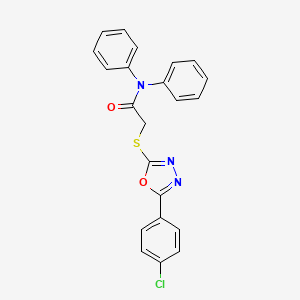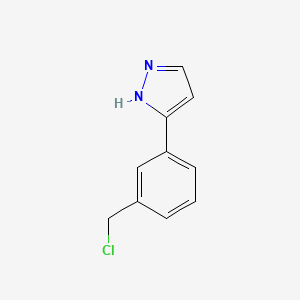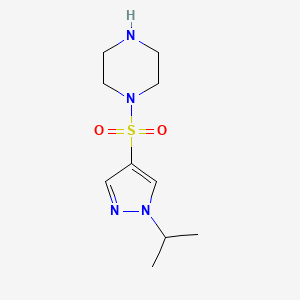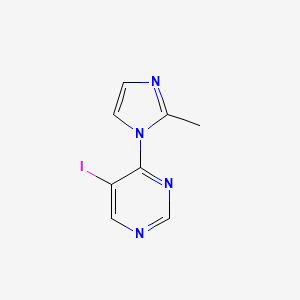![molecular formula C9H7F2NO3 B11781039 2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole](/img/structure/B11781039.png)
2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of both difluoromethoxy and methoxy functional groups attached to a benzoxazole ring. Benzoxazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole typically involves the following steps:
-
Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative. This reaction is often catalyzed by a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
-
Introduction of the Difluoromethoxy Group: : The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent, such as difluoromethyl phenyl sulfone, in the presence of a base like potassium carbonate (K2CO3).
-
Introduction of the Methoxy Group: : The methoxy group can be introduced through a methylation reaction using a methylating agent like methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Difluoromethyl phenyl sulfone in the presence of potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethoxy and methoxy groups can enhance the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Difluoromethoxy)-4-methylbenzo[d]oxazole: Similar structure but with a methyl group instead of a methoxy group.
2-(Difluoromethoxy)-4-chlorobenzo[d]oxazole: Similar structure but with a chloro group instead of a methoxy group.
2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole is unique due to the presence of both difluoromethoxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s solubility, stability, and ability to interact with various molecular targets.
Propriétés
Formule moléculaire |
C9H7F2NO3 |
|---|---|
Poids moléculaire |
215.15 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-4-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO3/c1-13-5-3-2-4-6-7(5)12-9(14-6)15-8(10)11/h2-4,8H,1H3 |
Clé InChI |
VARGSFXECMSYRO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1N=C(O2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11780965.png)







![5-(5-Fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11781017.png)


![6-Phenyl-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781031.png)

